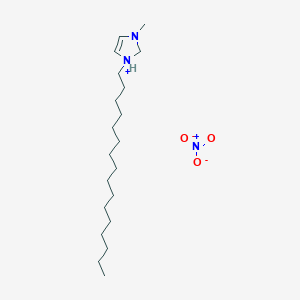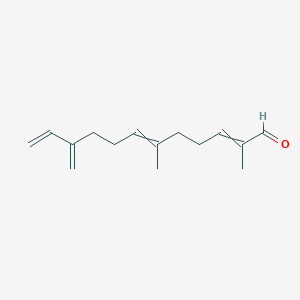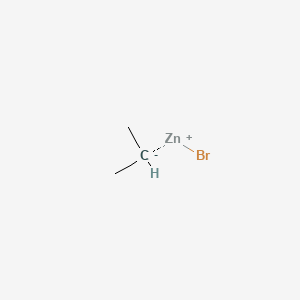
2-Propylzinc bromide, 0.50 M in THF
描述
2-Propylzinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 2-propylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The compound is known for its reactivity and utility in various chemical reactions, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylzinc bromide can be synthesized through the reaction of 2-propyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
2-Propyl bromide+Zinc→2-Propylzinc bromide
Industrial Production Methods: In industrial settings, the production of 2-propylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-Propylzinc bromide is primarily involved in cross-coupling reactions, where it acts as a nucleophile. It can participate in various types of reactions, including:
Substitution Reactions: Reacts with electrophiles to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain organic compounds under specific conditions.
Addition Reactions: Adds to multiple bonds in organic molecules.
Common Reagents and Conditions:
Nickel or Palladium Catalysts: Often used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and moisture contamination.
Tetrahydrofuran: As a solvent to dissolve the reactants and facilitate the reaction.
Major Products Formed: The major products formed from reactions involving 2-propylzinc bromide depend on the specific reactants and conditions used. Common products include various substituted organic compounds, such as alkanes, alkenes, and aromatic compounds.
科学研究应用
Chemistry: 2-Propylzinc bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine: In biological and medicinal research, 2-propylzinc bromide is used to synthesize bioactive compounds and intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in the creation of new therapeutic agents.
Industry: In the industrial sector, 2-propylzinc bromide is used in the production of fine chemicals, polymers, and materials. Its reactivity and versatility make it an essential reagent in various manufacturing processes.
作用机制
The mechanism of action of 2-propylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used. In cross-coupling reactions, for example, 2-propylzinc bromide reacts with electrophiles in the presence of a catalyst to form new carbon-carbon bonds.
相似化合物的比较
- Isopropylzinc bromide
- Diisopropylzinc
- Methylzinc chloride
- Isobutylzinc bromide
- tert-Butylzinc bromide
Comparison: 2-Propylzinc bromide is unique in its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and efficiency in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also provides specific benefits, including better solubility and stability.
属性
IUPAC Name |
bromozinc(1+);propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATXZETUXBSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77047-87-1 | |
| Record name | 77047-87-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane](/img/structure/B3068643.png)
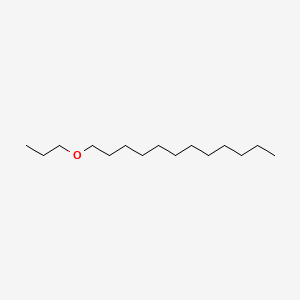
![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)
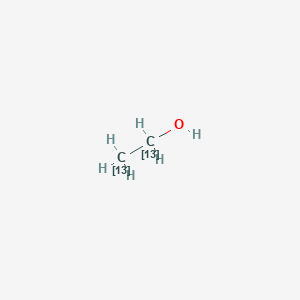

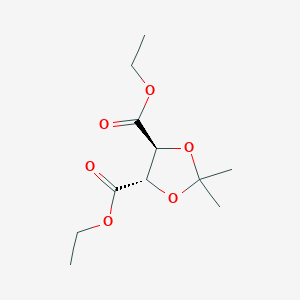
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)

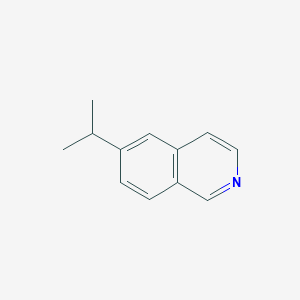
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3068735.png)

